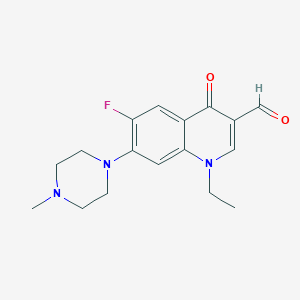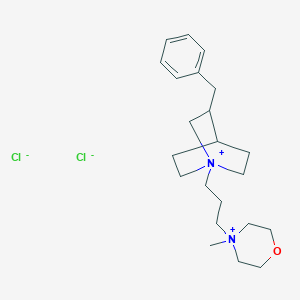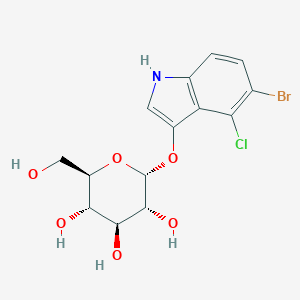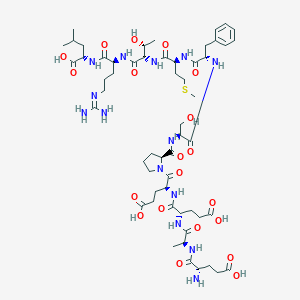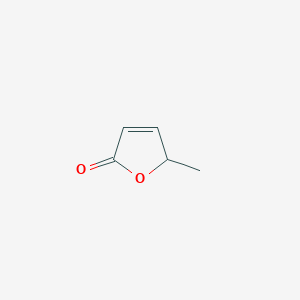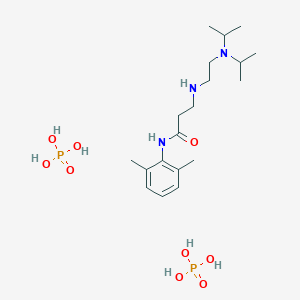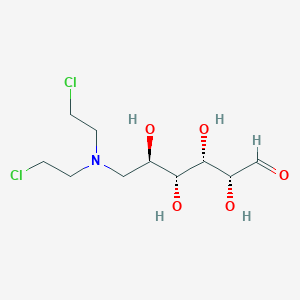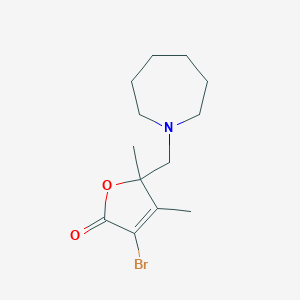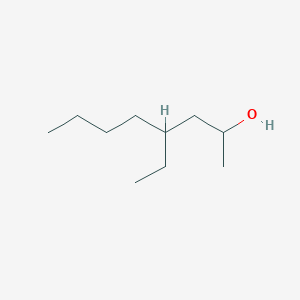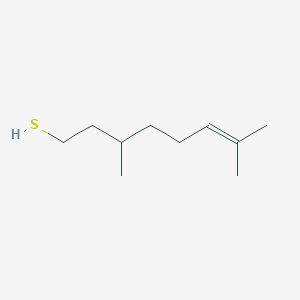
3,7-Dimethyloct-6-ene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyloct-6-ene-1-thiol (DMOT) is a sulfur-containing organic compound that is widely used in scientific research. It is a volatile and highly reactive molecule that has a strong odor, similar to that of garlic or onion. DMOT is known for its unique chemical properties, which make it useful in a variety of applications, including organic synthesis, analytical chemistry, and biochemistry.
Mechanism Of Action
The mechanism of action of 3,7-Dimethyloct-6-ene-1-thiol is not well understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of 3,7-Dimethyloct-6-ene-1-thiol and a thiol group on a target molecule. This covalent bond formation can lead to changes in the structure and function of the target molecule, which can have downstream effects on biological processes.
Biochemical And Physiological Effects
3,7-Dimethyloct-6-ene-1-thiol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, 3,7-Dimethyloct-6-ene-1-thiol has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of sulfur-containing amino acids, such as cysteine and methionine. In vivo, 3,7-Dimethyloct-6-ene-1-thiol has been shown to have anti-inflammatory and antioxidant effects, as well as effects on the metabolism of reactive sulfur species.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,7-Dimethyloct-6-ene-1-thiol is its high reactivity and specificity for thiol groups, which makes it a useful tool for studying the role of sulfur-containing compounds in biological systems. However, 3,7-Dimethyloct-6-ene-1-thiol is also highly volatile and has a strong odor, which can make it difficult to handle and use in certain lab settings. In addition, the reactivity of 3,7-Dimethyloct-6-ene-1-thiol can also lead to non-specific binding to other molecules, which can complicate data interpretation.
Future Directions
There are many potential future directions for research on 3,7-Dimethyloct-6-ene-1-thiol and its applications in scientific research. One area of interest is the development of new synthetic methods for 3,7-Dimethyloct-6-ene-1-thiol that are more efficient and scalable. Another area of interest is the use of 3,7-Dimethyloct-6-ene-1-thiol as a tool for studying the role of sulfur-containing compounds in disease processes, such as cancer and neurodegenerative diseases. Finally, there is also potential for the development of new derivatives of 3,7-Dimethyloct-6-ene-1-thiol that have improved specificity and reactivity for specific thiol-containing targets.
Synthesis Methods
3,7-Dimethyloct-6-ene-1-thiol can be synthesized using a variety of methods, including the reaction of 3,7-dimethyloct-6-en-1-ol with hydrogen sulfide gas, or the reaction of 3,7-dimethyloct-6-en-1-ol with thionyl chloride followed by reaction with sodium hydrosulfide. The yield of 3,7-Dimethyloct-6-ene-1-thiol can vary depending on the reaction conditions, but typically ranges from 50-80%.
Scientific Research Applications
3,7-Dimethyloct-6-ene-1-thiol has a wide range of applications in scientific research, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, 3,7-Dimethyloct-6-ene-1-thiol can be used as a sulfur-containing reagent for the preparation of thioethers, thioesters, and other sulfur-containing compounds. In analytical chemistry, 3,7-Dimethyloct-6-ene-1-thiol can be used as a derivatizing agent for the analysis of thiols and other sulfur-containing compounds by gas chromatography-mass spectrometry (GC-MS). In biochemistry, 3,7-Dimethyloct-6-ene-1-thiol has been used as a tool to study the role of sulfur-containing compounds in biological systems, including the biosynthesis of sulfur-containing amino acids and the metabolism of reactive sulfur species.
properties
CAS RN |
102790-02-3 |
|---|---|
Product Name |
3,7-Dimethyloct-6-ene-1-thiol |
Molecular Formula |
C10H20S |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
3,7-dimethyloct-6-ene-1-thiol |
InChI |
InChI=1S/C10H20S/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3 |
InChI Key |
XDLLOALYSPYJEX-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CCS |
Canonical SMILES |
CC(CCC=C(C)C)CCS |
synonyms |
6-Octene-1-thiol, 3,7-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



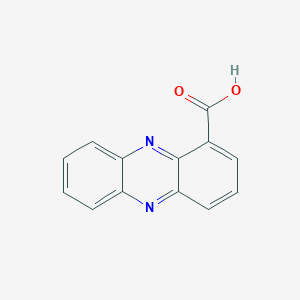
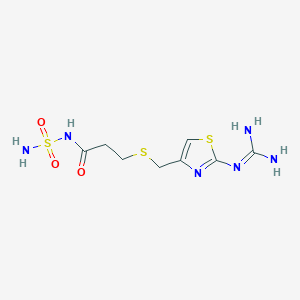
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
